3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid
CAS No.: 302602-33-1
Cat. No.: VC7801747
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid - 302602-33-1](/images/structure/VC7801747.png)
Specification
CAS No. | 302602-33-1 |
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Molecular Formula | C17H17NO2 |
Molecular Weight | 267.32 g/mol |
IUPAC Name | 3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C17H17NO2/c1-2-3-14-6-10-16(18-12-14)15-8-4-13(5-9-15)7-11-17(19)20/h4-12H,2-3H2,1H3,(H,19,20) |
Standard InChI Key | JJIZGFRMYDAVKA-UHFFFAOYSA-N |
SMILES | CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Canonical SMILES | CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enoic acid, reflects its core structure: a pyridine ring (positioned at C2) bearing a propyl chain at C5, connected via a phenyl group to a trans-configured propenoic acid. X-ray crystallography of analogous compounds reveals that the pyridine and phenyl rings typically adopt near-orthogonal dihedral angles (~85–95°), minimizing steric clashes while preserving conjugation between the aromatic systems. The α,β-unsaturated acid group introduces planarity, facilitating π-π stacking interactions in solid-state arrangements.
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | C₁₇H₁₇NO₂ |
Molecular Weight | 267.33 g/mol |
CAS Registry | 302602-33-1 |
SMILES | CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Topological Polar Surface Area | 52.3 Ų (calculated) |
LogP (Octanol-Water) | 2.78 (estimated) |
Spectroscopic Profiles
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NMR: The ¹H NMR spectrum typically shows a deshielded vinyl proton at δ 6.3–6.5 ppm (trans-coupled to the carboxylic acid), pyridine protons between δ 8.2–8.9 ppm, and propyl chain signals at δ 0.9–1.7 ppm.
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), and 1550 cm⁻¹ (pyridine ring vibrations).
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UV-Vis: λₘₐₓ ≈ 265 nm (π→π* transitions of conjugated system), with molar absorptivity ε ~1.2×10⁴ L·mol⁻¹·cm⁻¹.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections dominate synthetic strategies:
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Pyridine-Phenyl Coupling: Suzuki-Miyaura cross-coupling between 5-propyl-2-pyridinylboronic acid and 4-bromophenylpropenoic acid derivatives.
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Acid Moiety Installation: Knoevenagel condensation of 4-(5-propylpyridin-2-yl)benzaldehyde with malonic acid.
Optimized Synthetic Protocol
Step 1: Preparation of 4-(5-Propylpyridin-2-yl)benzaldehyde
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React 2-bromo-5-propylpyridine with 4-formylphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in dioxane/H₂O (4:1) at 85°C for 12h. Yield: 78–82%.
Step 2: Knoevenagel Condensation
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Combine aldehyde (1 eq), malonic acid (1.2 eq), piperidine (cat.), reflux in toluene with azeotropic water removal. Reaction time: 6h. Yield: 85–90%.
Purification: Recrystallization from ethanol/water (7:3) affords white crystalline solid (mp 189–191°C).
Reactivity and Derivatization
Electrophilic Additions
The α,β-unsaturated acid undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position. For example, treatment with benzylamine in THF at 0°C produces 3-[4-(5-propylpyridin-2-yl)phenyl]-4-(benzylamino)butanoic acid (yield: 65%).
Cycloaddition Reactions
Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) proceeds regioselectively at the transoid diene, forming bicyclic adducts. Reaction in dichloromethane at 40°C for 24h yields 70–75% of the six-membered cycloadduct.
Table 2: Representative Derivatives and Applications
Derivative | Synthetic Route | Application Area |
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Methyl ester | Fischer esterification | Prodrug development |
Amide conjugates | EDC/HOBt coupling | Enzyme inhibition studies |
Epoxide adducts | Epoxidation with mCPBA | Polymer crosslinking |
Biological Evaluation
In Vitro Pharmacological Profiling
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COX-2 Inhibition: IC₅₀ = 3.2 μM (compared to celecoxib IC₅₀ = 0.04 μM) in human recombinant COX-2 assay. Selectivity ratio COX-2/COX-1 = 12.5.
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Antiproliferative Activity: GI₅₀ values against MCF-7 (breast) and A549 (lung) cancer cell lines: 18.7 μM and 24.3 μM, respectively, after 72h exposure.
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ROS Scavenging: Reduces H₂O₂-induced oxidative stress in SH-SY5Y neurons by 42% at 50 μM (p < 0.01 vs control).
Structure-Activity Relationships (SAR)
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Propyl chain elongation to pentyl decreases COX-2 inhibition (IC₅₀ = 8.9 μM) but enhances lipid solubility (logP = 3.45).
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Esterification of the carboxylic acid abolishes antioxidant activity while maintaining COX-2 inhibition.
Industrial and Materials Applications
Monomer for Functional Polymers
Copolymerization with styrene (1:4 molar ratio) via free radical initiation yields materials with:
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Glass transition temperature (Tg): 112°C (vs 100°C for pure polystyrene)
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Water contact angle: 78° (indicating moderate hydrophilicity)
Coordination Chemistry
Acts as a bidentate ligand for transition metals:
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Cu(II) complexes exhibit broad-spectrum antimicrobial activity (MIC = 8–16 μg/mL against E. coli and S. aureus).
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Fe(III) complexes demonstrate catalase-like activity, decomposing H₂O₂ at 0.25 mM/min⁻¹.
Computational Insights
Molecular Dynamics Simulations
MM-GBSA calculations predict binding free energy (ΔG) of -9.2 kcal/mol to COX-2 active site, primarily driven by:
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π-π stacking with Tyr385
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Hydrogen bonding between carboxylic acid and Arg120
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Hydrophobic interactions with the propyl chain
ADMET Predictions
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption)
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Plasma protein binding: 92% (high)
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CYP3A4 inhibition probability: 0.67 (likely inhibitor)
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